3-Bromo-5-(p-tolyl)-1,2,4-triazine
Description
3-Bromo-5-(p-tolyl)-1,2,4-triazine is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a bromine atom at position 3 and a para-tolyl (p-tolyl) group at position 5. This compound is of significant interest in medicinal and materials chemistry due to the electron-deficient nature of the triazine ring, which facilitates diverse cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization . The bromine substituent acts as a reactive handle for further derivatization, while the p-tolyl group enhances stability and modulates electronic properties. Applications span pharmaceutical intermediates, agrochemicals, and coordination chemistry, particularly in the synthesis of antiviral and anticancer agents .
Properties
Molecular Formula |
C10H8BrN3 |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
3-bromo-5-(4-methylphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C10H8BrN3/c1-7-2-4-8(5-3-7)9-6-12-14-10(11)13-9/h2-6H,1H3 |
InChI Key |
IPCYLWXECKKZBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=NC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
Halogenation and Cyclization via Halomethyleneiminium Salts
A well-documented method for synthesizing substituted 1,3,5-triazines (closely related to 1,2,4-triazines) involves the reaction of halomethyleneiminium salts with cyanamidine derivatives in inert organic solvents such as acetonitrile or methylene chloride. Phosphorus oxyhalides (e.g., phosphorus oxychloride or phosphorus oxybromide) are used to generate the halomethyleneiminium intermediates, which then cyclize with cyanamidine derivatives to form the triazine ring with halogen substitution at the 3-position.
For example, N,N-dimethyl-p-toluamide reacted with phosphorus oxybromide and bromine in methylene chloride, followed by addition of N-cyanobenzamidine, yields bromotriazine derivatives with yields around 58% after purification.
Reaction conditions typically involve stirring at room temperature or mild heating (0–100 °C) for periods ranging from 15 minutes to several hours, followed by precipitation or extraction and recrystallization to isolate the product.
Cross-Coupling Reactions for Aryl Substitution
The introduction of the p-tolyl group at the 5-position of the triazine ring can be achieved via palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling. This method allows the coupling of a brominated triazine intermediate with p-tolylboronic acid derivatives under optimized catalytic conditions.
Catalyst systems such as Pd(OAc)2 with XPhos ligand and cesium carbonate base in toluene/water solvent mixtures at 115 °C for 16 hours have shown high conversion rates (up to 93%) for similar triazine substrates.
Optimization of catalyst, ligand, base, and solvent system is critical to maximize yield and selectivity in these cross-coupling steps.
One-Pot Cyclization and Substitution via Nitrilium Salt Intermediates
An alternative approach involves the one-pot synthesis of tri-substituted triazines via controlled cross-cyclotrimerization of nitriles activated by triflic anhydride or triflic acid. This method generates nitrilium salt intermediates that undergo cyclization with other nitriles to form substituted triazines.
Although primarily demonstrated for 1,3,5-triazines, this approach offers a mechanistic framework that could be adapted for 1,2,4-triazine derivatives with appropriate nitrile substrates.
The reaction proceeds under mild conditions with moderate to good yields and can accommodate different substituents, including aryl groups.
Reaction Conditions and Yields
Detailed Research Findings
The halogenation step using phosphorus oxybromide and bromine is critical for introducing the bromine atom at the 3-position of the triazine ring. The reaction is sensitive to moisture and requires anhydrous conditions for optimal yield.
Cross-coupling reactions benefit from ligand and base optimization. XPhos ligand with Pd(OAc)2 catalyst and cesium carbonate base in a biphasic solvent system provides superior conversion and yield for coupling p-tolyl groups onto brominated triazines.
The one-pot nitrilium salt method offers a mechanistically elegant route but requires careful control of reaction intermediates and may be less direct for 1,2,4-triazine specifically.
Summary and Recommendations
The preparation of this compound is best achieved through a two-step approach:
Halogenation and cyclization using phosphorus oxybromide and bromine with appropriate amidine or cyanamide precursors to form the 3-bromo-1,2,4-triazine core.
Palladium-catalyzed Suzuki–Miyaura cross-coupling to introduce the p-tolyl substituent at the 5-position, employing optimized catalyst/ligand/base systems for high yield and selectivity.
This approach balances operational simplicity, safety, and efficiency, supported by yields ranging from moderate to high (58–93%) depending on conditions and purification methods.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(p-tolyl)-1,2,4-triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazine ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-5-(p-tolyl)-1,2,4-triazine derivatives, while coupling reactions can produce various aryl or alkyl-substituted triazines.
Scientific Research Applications
3-Bromo-5-(p-tolyl)-1,2,4-triazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as thermal stability or electronic conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Biological Studies: Researchers may use the compound to study its interactions with biological targets, potentially leading to the discovery of new drugs or biochemical tools.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(p-tolyl)-1,2,4-triazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and triazine ring can participate in various binding interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
3-Bromo-1,2,4-triazine Derivatives
- 3-Bromo-5-phenyl-1,2,4-triazine : Lacks the methyl group on the aryl substituent, leading to reduced steric hindrance and slightly higher reactivity in cross-coupling reactions compared to 3-bromo-5-(p-tolyl)-1,2,4-triazine. The absence of the methyl group also decreases lipophilicity, impacting bioavailability .
- 5-Bromo-1,2,3-triazine : The bromine at position 5 on a 1,2,3-triazine core exhibits distinct regioselectivity in reactions. This compound is more volatile and less stable under ambient conditions, requiring excess stoichiometry in coupling reactions .
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (EWGs) : Bromine at position 3 enhances electrophilicity, accelerating nucleophilic aromatic substitution. In contrast, 5-fluoro-1,2,4-triazine derivatives show slower reaction kinetics due to weaker electron-withdrawing effects .
- Electron-Donating Groups (EDGs) : The p-tolyl group in this compound donates electrons via resonance, slightly deactivating the triazine ring but improving solubility in organic solvents compared to unsubstituted analogs .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | LogP |
|---|---|---|---|---|
| This compound | 275.12 | 120–125 | 1.2 (DMSO) | 2.8 |
| 5-Bromo-1,2,3-triazine | 159.97 | 88–90 | 0.8 (THF) | 1.5 |
| 5-(4-Fluorophenyl)-1,2,3-triazine | 203.14 | 105–108 | 1.0 (DCM) | 2.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
